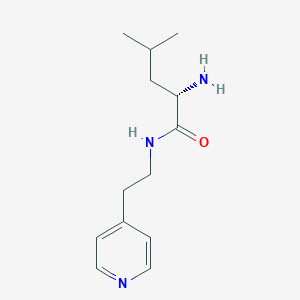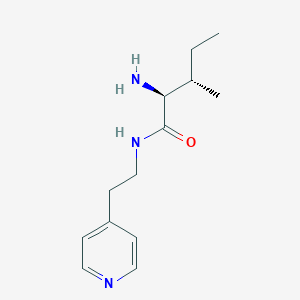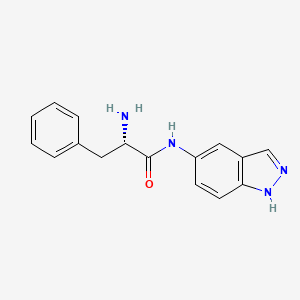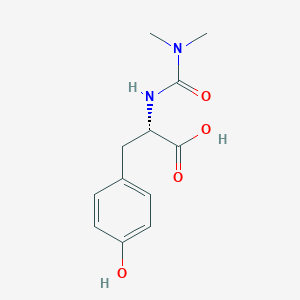![molecular formula C15H20N2O4 B7587038 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587038.png)
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid, also known as MOCA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MOCA is a white crystalline powder that is soluble in water and has a molecular formula of C14H17N2O5. In
Mecanismo De Acción
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid works by binding to the active site of MMP-2 and MMP-9 enzymes, thereby inhibiting their activity. This inhibition results in the prevention of cancer cell invasion and metastasis, as well as the reduction of beta-amyloid peptide aggregation in Alzheimer's disease.
Biochemical and Physiological Effects:
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has been shown to have several biochemical and physiological effects. In vitro studies have shown that 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid inhibits the activity of MMP-2 and MMP-9 enzymes, which are involved in the progression of cancer and other diseases. 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has also been shown to reduce the aggregation of beta-amyloid peptides in Alzheimer's disease. In vivo studies have shown that 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has anti-inflammatory effects and can reduce the growth of tumors.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid in lab experiments is its specificity for MMP-2 and MMP-9 enzymes. This specificity allows for targeted inhibition of these enzymes, which can be beneficial in the treatment of cancer and other diseases. However, one limitation of using 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid in lab experiments is its potential toxicity, as high doses of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid have been shown to be cytotoxic.
Direcciones Futuras
There are several future directions for the study of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid. One potential direction is the development of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid derivatives with increased specificity and reduced toxicity. Another potential direction is the investigation of the use of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid in combination with other drugs for the treatment of cancer and other diseases. Additionally, further studies are needed to fully understand the mechanism of action of 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid and its potential applications in the treatment of Alzheimer's disease.
Métodos De Síntesis
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid can be synthesized through a multistep process that involves the reaction of 4-carboxybenzaldehyde with methylamine, followed by the addition of N-methyl-1,3-propanediamine, and finally, the introduction of an oxan-4-yl group. The resulting product is then purified through recrystallization to obtain pure 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid.
Aplicaciones Científicas De Investigación
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has been widely used in scientific research for its potential applications in the field of drug discovery. 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has been shown to inhibit the activity of certain enzymes, such as MMP-2 and MMP-9, which are involved in the progression of cancer and other diseases. 3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to reduce the aggregation of beta-amyloid peptides, which are associated with the development of the disease.
Propiedades
IUPAC Name |
3-[[[methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O4/c1-17(13-5-7-21-8-6-13)15(20)16-10-11-3-2-4-12(9-11)14(18)19/h2-4,9,13H,5-8,10H2,1H3,(H,16,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWFRHQMXJUWSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCOCC1)C(=O)NCC2=CC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[[[Methyl(oxan-4-yl)carbamoyl]amino]methyl]benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(2S)-2-amino-4-methyl-N-[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]pentanamide](/img/structure/B7586981.png)
![4-[(1,3-Thiazol-2-ylcarbamoylamino)methyl]benzoic acid](/img/structure/B7586989.png)
![(2S)-3-(1H-imidazol-5-yl)-2-[(4-methylpiperidine-1-carbonyl)amino]propanoic acid](/img/structure/B7586994.png)
![(2S)-2-[(2-imidazo[1,2-a]pyridin-2-ylacetyl)amino]-4-methylpentanoic acid](/img/structure/B7586999.png)
![2-[[Methyl(phenyl)carbamoyl]amino]butanoic acid](/img/structure/B7587000.png)
![(2S)-2-[(2-cyanophenyl)sulfonylamino]-3,3-dimethylbutanoic acid](/img/structure/B7587004.png)
![3-[(4-Fluoro-2-methylphenyl)carbamoylamino]propanoic acid](/img/structure/B7587019.png)

![3-[[[Cyclopropyl(ethyl)carbamoyl]amino]methyl]benzoic acid](/img/structure/B7587034.png)
![4-[[Methyl(oxan-4-yl)carbamoyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B7587042.png)
![(2S)-5-amino-2-[3-(4-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7587043.png)